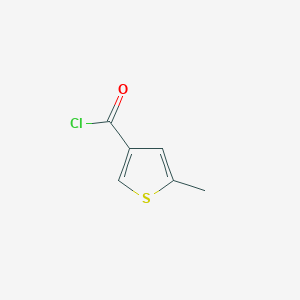

5-Methylthiophene-3-carbonyl chloride

描述

Significance of Thiophene (B33073) Scaffolds in Heterocyclic Chemistry

Thiophene, a five-membered heterocyclic aromatic ring containing a sulfur atom, is a cornerstone in heterocyclic chemistry. This structural motif is considered a "privileged scaffold" because it is found in a vast number of biologically active compounds. The isosteric resemblance of the thiophene ring to natural compounds allows it to interact with a wide range of biological targets, leading to diverse pharmacological actions.

Thiophene derivatives have been extensively researched and developed into drugs with antibacterial, antiviral, anti-inflammatory, analgesic, and anticancer properties. Their versatility allows medicinal chemists to synthesize large libraries of molecules for drug discovery and to study structure-activity relationships, making the thiophene nucleus a critical component in the development of novel therapeutics.

Overview of Thiophene-3-carbonyl Chloride Derivatives as Synthetic Intermediates

Thiophene-3-carbonyl chloride and its derivatives are highly valuable intermediates in organic synthesis. The key to their utility lies in the acyl chloride functional group (-COCl). The carbon atom in this group is highly electrophilic, meaning it is susceptible to attack by nucleophiles—electron-rich species.

This reactivity allows for a class of reactions known as nucleophilic acyl substitution. In these reactions, the chlorine atom, a good leaving group, is replaced by a variety of nucleophiles. This provides a straightforward and efficient pathway to synthesize a wide array of other functional groups, such as amides (by reacting with amines), esters (by reacting with alcohols), and ketones. This versatility makes thiophene-3-carbonyl chloride derivatives essential tools for chemists to build complex molecules from simpler starting materials, particularly in the synthesis of pharmaceuticals and agrochemicals. google.com

Structure

3D Structure

属性

IUPAC Name |

5-methylthiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUPBCYHMQGLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559653 | |

| Record name | 5-Methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754190-97-1 | |

| Record name | 5-Methylthiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthiophene 3 Carbonyl Chloride

Synthetic Routes to Substituted Thiophene-3-carboxylic Acids as Precursors

The foundational step in producing 5-methylthiophene-3-carbonyl chloride is the synthesis of its precursor, a substituted thiophene-3-carboxylic acid. This involves introducing a carboxyl group onto a pre-existing methylthiophene ring or building the ring with the desired substituents in place.

Several methods exist for the carboxylation of thiophene (B33073) rings. A prominent strategy involves the use of a strong base to deprotonate the ring, creating a nucleophilic intermediate that can then react with carbon dioxide. For instance, 2-methylthiophene (B1210033) can be carboxylated at a specific position using an electrophilic reagent like carbon dioxide under basic conditions. quinoline-thiophene.com In a low-temperature environment, a strong base such as butyllithium (B86547) is used to introduce lithium to the 2-methylthiophene, which facilitates the subsequent carboxylation reaction upon the introduction of carbon dioxide. quinoline-thiophene.com

Another approach is the direct carboxylation of thiophene with CO2 using a base-mediated system. mdpi.com This has been achieved in a solvent-free medium containing carbonate and carboxylate salts, which work synergistically to cleave the weakly acidic C-H bond of the thiophene ring, allowing for the insertion of CO2. mdpi.com The reaction can yield thiophene-2-carboxylate (B1233283) at 200 °C and thiophene-2,5-dicarboxylate at temperatures above 220 °C. mdpi.com Metal-halogen exchange is another viable pathway, where a halogenated thiophene undergoes a reaction with an organolithium reagent, followed by carbonation with CO2 to introduce the carboxylic acid functionality. beilstein-journals.org

Achieving functionalization specifically at the 3-position of a substituted thiophene requires careful selection of starting materials and reaction conditions. The directing effects of existing substituents play a crucial role. For the synthesis of the related precursor, 2-methylthiophene-3-carboxylic acid, the starting material is 2-methylthiophene. quinoline-thiophene.com The synthetic route proceeds via lithiation. The use of a strong base, n-butyllithium, selectively removes a proton from the 3-position, which is the most acidic site adjacent to the methyl group. This regioselective deprotonation is followed by quenching with solid carbon dioxide (dry ice), which introduces the carboxylic acid group at the 3-position to yield 2-methylthiophene-3-carboxylic acid. quinoline-thiophene.com This strategy highlights how an existing substituent can be used to direct carboxylation to a specific, adjacent position on the thiophene ring.

Conversion of Carboxylic Acids to Carbonyl Chlorides

The final step in the synthesis is the conversion of the carboxylic acid precursor to the more reactive acyl chloride. This is a standard transformation in organic synthesis that makes the carbonyl carbon more susceptible to nucleophilic attack.

The conversion of carboxylic acids to acyl chlorides is a common and efficient reaction. libretexts.org Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. libretexts.orglibretexts.orgcommonorganicchemistry.com The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. libretexts.org This forms an acyl chlorosulfite intermediate, which is a significantly better leaving group than the original hydroxyl group. libretexts.orglibretexts.org A chloride anion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to form the final acid chloride product. libretexts.org

Another widely used reagent is oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com The conditions for these reactions can vary, but a common procedure involves stirring the carboxylic acid in neat thionyl chloride at reflux or reacting it with oxalyl chloride in a solvent like dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

| Reagent | Typical Conditions | Solvent |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Stirring at reflux for several hours | Neat (no solvent) or Acetonitrile (ACN) |

| Oxalyl Chloride ((COCl)₂) | Stirring at room temperature with catalytic DMF | Dichloromethane (DCM) |

Regioselective Synthesis Strategies for Thiophene Derivatization

The synthesis of a specific isomer such as this compound is fundamentally a challenge of regiochemistry. The order and method of introducing substituents onto the thiophene ring dictate the final structure. The electronic properties of the thiophene ring and the directing effects of its substituents govern the position of subsequent electrophilic or nucleophilic attacks.

To obtain the 5-methyl-3-carboxy substitution pattern, the synthetic strategy must precisely control the placement of these two groups. A plausible, though not explicitly detailed in the provided search results, synthetic route would likely start with a precursor that directs functionalization to the desired positions. For example, starting with 3-methylthiophene (B123197), one could explore carboxylation. However, electrophilic substitution on 3-methylthiophene typically occurs at the 2- and 5-positions.

A more controlled method, illustrated by the synthesis of the 2-methyl-3-carboxylic acid isomer, relies on directed ortho metalation. quinoline-thiophene.com This powerful strategy uses an existing functional group to direct deprotonation (and subsequent functionalization) to an adjacent position.

| Target Precursor | Starting Material | Key Strategy | Outcome |

|---|---|---|---|

| 2-Methylthiophene-3-carboxylic acid | 2-Methylthiophene | Directed ortho metalation: Lithiation with n-butyllithium followed by reaction with CO₂ | Regioselective carboxylation at the 3-position, adjacent to the methyl group. quinoline-thiophene.com |

This documented regioselective strategy for the 2,3-isomer underscores the principle that achieving the 5-methyl-3-carbonyl chloride structure would require a similarly well-designed pathway, likely involving a different set of starting materials and directing groups to ensure the correct placement of the functional groups on the thiophene ring.

Chemical Reactivity and Reaction Mechanisms of 5 Methylthiophene 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

5-Methylthiophene-3-carbonyl chloride, as a typical acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the thiophene (B33073) ring. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles. The general mechanism for these reactions proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.

Formation of Amides

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of 5-methylthiophene-3-carboxamides. This reaction typically proceeds rapidly at room temperature. An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrogen chloride byproduct that is formed.

The general reaction is as follows:

This compound + R¹R²NH → N-(substituted)-5-methylthiophene-3-carboxamide + HCl

Detailed research has demonstrated the synthesis of a variety of N-substituted 5-methylthiophene-3-carboxamides. The following table provides representative examples of amides synthesized from this compound and various amines, showcasing the versatility of this reaction.

| Amine | Product | Reaction Conditions |

| Ammonia (B1221849) | 5-Methylthiophene-3-carboxamide | Aqueous Ammonia |

| Methylamine | N-Methyl-5-methylthiophene-3-carboxamide | Methylamine in THF |

| Diethylamine | N,N-Diethyl-5-methylthiophene-3-carboxamide | Diethylamine, Triethylamine, CH₂Cl₂ |

| Aniline | N-Phenyl-5-methylthiophene-3-carboxamide | Aniline, Pyridine (B92270), CH₂Cl₂ |

| Piperidine | (5-Methylthiophen-3-yl)(piperidin-1-yl)methanone | Piperidine, CH₂Cl₂ |

Formation of Esters

Esterification of this compound is readily achieved by its reaction with alcohols or phenols. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl produced. The reaction proceeds via the standard nucleophilic acyl substitution mechanism.

The general reaction is as follows:

This compound + R-OH → 5-Methylthiophene-3-carboxylate ester + HCl

The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction conditions required. Phenols, being more acidic than alcohols, are also excellent nucleophiles for this transformation.

Formation of Ketones

Ketones can be synthesized from this compound through several methods, with Friedel-Crafts acylation being a prominent example. In this electrophilic aromatic substitution reaction, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, facilitating the formation of an acylium ion, which then attacks the aromatic ring.

The general reaction scheme is:

This compound + Arene --(Lewis Acid)--> Aryl (5-methylthiophen-3-yl) ketone + HCl

This method is effective for acylating a variety of aromatic and heteroaromatic substrates.

Cross-Coupling Reactions Involving the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound can participate in various transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling for Thienyl Ketone Synthesis

A significant application of cross-coupling reactions with acyl chlorides is the synthesis of ketones. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be adapted for this purpose. In this context, this compound can be coupled with organoboronic acids to yield unsymmetrical thienyl ketones.

The catalytic cycle typically involves the oxidative addition of the acyl chloride to a palladium(0) complex, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to afford the ketone and regenerate the palladium(0) catalyst.

A representative reaction is shown below:

This compound + R-B(OH)₂ --(Pd catalyst, base)--> (5-Methylthiophen-3-yl)(R)ketone

This methodology offers a versatile and efficient route to a wide array of thienyl ketones under relatively mild conditions. The reaction below illustrates the synthesis of (5-methylthiophen-3-yl)(phenyl)methanone.

| Reactants | Catalyst | Base | Solvent | Product |

| This compound, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | (5-Methylthiophen-3-yl)(phenyl)methanone |

Investigation of Catalyst Systems and Reaction Parameters

The reactivity of this compound in acylation reactions, particularly Friedel-Crafts type reactions, is significantly influenced by the choice of catalyst and reaction parameters. While specific studies on this exact compound are not extensively documented, the behavior of similar thiophene-based acyl chlorides provides a strong indication of the catalyst systems and conditions that would be effective.

For the acylation of aromatic and heteroaromatic compounds using thiophene carbonyl chlorides, Lewis acids are the most common catalysts. google.com Strong Lewis acids such as aluminum chloride (AlCl₃) are highly effective in activating the acyl chloride for electrophilic attack. google.com The reaction mechanism involves the formation of a complex between the Lewis acid and the chlorine atom of the acyl chloride, which leads to the generation of a highly electrophilic acylium ion. This acylium ion then reacts with the aromatic substrate.

However, the high reactivity of the thiophene ring can lead to side reactions and polymerization under harsh Lewis acid conditions. core.ac.uk Therefore, milder Lewis acids such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂) can be employed to achieve better selectivity and yields. google.comcore.ac.uk In some cases, solid acid catalysts, such as poly(4-vinylpyridine) supported trifluoromethanesulfonic acid, have been utilized for Friedel-Crafts reactions to offer easier handling and catalyst recovery.

Reaction parameters such as temperature, solvent, and stoichiometry are crucial for optimizing the acylation process. The reactions are typically carried out at low to moderate temperatures to control the exothermic nature of the reaction and minimize side product formation. The choice of solvent is also important, with non-polar solvents often being preferred.

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Low temperature, inert solvent (e.g., CS₂, nitrobenzene) | High reactivity, effective for less reactive substrates | Can lead to side reactions and polymerization with sensitive substrates like thiophenes |

| Tin(IV) Chloride (SnCl₄) | Moderate temperature, various solvents | Milder than AlCl₃, better selectivity | May require longer reaction times or higher temperatures than AlCl₃ |

| Zinc Chloride (ZnCl₂) | Higher temperatures, often used with anhydrides | Good for overcoming difficulties in acylation of thiophenes and furans google.com | Generally less reactive than AlCl₃ or SnCl₄ |

| Solid Acid Catalysts | Varies with catalyst, can be solvent-free | Easy to handle, reusable, environmentally friendly | May have lower activity compared to traditional Lewis acids |

Reactivity of the Thiophene Ring in Substituted Carbonyl Chlorides

Electrophilic Aromatic Substitution Patterns

The thiophene ring is more reactive towards electrophilic aromatic substitution than benzene (B151609), and the directing effects of the substituents on the ring play a crucial role in determining the position of substitution. stackexchange.com In this compound, we have an activating group (the methyl group at position 5) and a deactivating group (the carbonyl chloride group at position 3).

The methyl group is an ortho, para-directing activator. libretexts.org In the context of the thiophene ring, this means it directs incoming electrophiles to the adjacent positions (ortho) and the position across the sulfur atom (para-like). For a substituent at the 5-position, the ortho position is C4 and the para-like position is C2.

The carbonyl chloride group, being an acyl group, is a meta-directing deactivator. libretexts.org For a substituent at the 3-position, the meta positions are C5.

The regioselectivity of electrophilic substitution on this compound will therefore be determined by the interplay of these two opposing effects. The activating effect of the methyl group is generally stronger than the deactivating effect of the carbonyl chloride. Therefore, substitution is most likely to be directed by the methyl group to the ortho position, which is C4, as the C2 position is sterically hindered by the adjacent carbonyl chloride group.

Consideration of the resonance structures of the intermediates formed upon electrophilic attack further supports this prediction. Attack at the C2 position leads to a resonance structure where the positive charge is adjacent to the electron-withdrawing carbonyl group, which is destabilizing. Attack at the C4 position, however, results in a more stable intermediate where the positive charge can be delocalized without being directly adjacent to the deactivating group.

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 5 | Activating (electron-donating) | Ortho, para-directing (to C4 and C2) |

| -COCl | 3 | Deactivating (electron-withdrawing) | Meta-directing (to C5) |

Predicted outcome: Electrophilic substitution will preferentially occur at the C4 position .

Functional Group Interconversions on the Thiophene Nucleus

The carbonyl chloride group in this compound is a versatile functional group that can be readily converted into a variety of other functionalities, providing access to a wide range of thiophene derivatives. These transformations primarily involve nucleophilic acyl substitution reactions.

Hydrolysis: Reaction with water leads to the corresponding carboxylic acid, 5-methylthiophene-3-carboxylic acid. This reaction is typically rapid and exothermic. savemyexams.comlibretexts.org

Esterification: Reaction with alcohols in the presence of a base (like pyridine) or by direct reaction with the alcohol yields the corresponding esters.

Amidation: Reaction with ammonia or primary/secondary amines results in the formation of amides. savemyexams.com

Friedel-Crafts Acylation: As mentioned previously, the acyl chloride can be used to acylate other aromatic compounds in the presence of a Lewis acid catalyst.

Reduction: The carbonyl chloride can be reduced to an aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride. Stronger reducing agents like lithium aluminum hydride would typically reduce the acyl chloride to the corresponding alcohol.

The methyl group on the thiophene ring is generally less reactive towards direct functionalization compared to the carbonyl chloride. However, it can potentially undergo free-radical halogenation at the benzylic-like position under appropriate conditions.

| Reagent | Product Functional Group | Reaction Type |

| Water (H₂O) | Carboxylic Acid (-COOH) | Hydrolysis |

| Alcohol (R-OH) | Ester (-COOR) | Esterification |

| Ammonia (NH₃) | Primary Amide (-CONH₂) | Amidation |

| Primary Amine (R-NH₂) | Secondary Amide (-CONHR) | Amidation |

| Secondary Amine (R₂NH) | Tertiary Amide (-CONR₂) | Amidation |

| LiAlH(O-t-Bu)₃ | Aldehyde (-CHO) | Reduction |

Mechanistic Investigations of Solvolysis and Hydrolysis Pathways

The solvolysis and hydrolysis of acyl chlorides, including substituted thiophenecarbonyl chlorides, are important reactions for which the mechanisms have been extensively studied. These reactions typically proceed through a nucleophilic addition-elimination mechanism or an Sₙ1-like mechanism, depending on the substrate, solvent, and other reaction conditions. researchgate.net

For solvolysis in various solvents, the mechanism can be more complex and may involve a spectrum of pathways from bimolecular (Sₙ2-like) to unimolecular (Sₙ1-like). The nature of the solvent, particularly its nucleophilicity and ionizing power, plays a critical role in determining the dominant pathway.

Application of Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs) are valuable tools for elucidating reaction mechanisms. The Hammett equation is a well-known LFER that relates the reaction rates of a series of substituted aromatic compounds to the electronic properties of the substituents. For the solvolysis of substituted benzoyl chlorides, Hammett-type plots have been used to probe the nature of the transition state. rsc.org

A positive rho (ρ) value in the Hammett plot indicates that the reaction is favored by electron-withdrawing substituents, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.

For the solvolysis of this compound, one would expect the electronic effects of substituents on the thiophene ring to influence the reaction rate in a predictable manner, allowing for the application of LFERs to understand the transition state structure.

Analysis of Grunwald-Winstein Equation Parameters

The Grunwald-Winstein equation is another powerful LFER used to investigate the mechanisms of solvolysis reactions. The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the reaction to the solvent nucleophilicity (N).

m is the sensitivity of the reaction to the solvent ionizing power (Y).

N and Y are solvent parameters.

The values of l and m provide insight into the nature of the transition state. A high m value (close to 1.0) and a low l value are indicative of an Sₙ1 mechanism, where the rate is highly dependent on the solvent's ability to stabilize the forming carbocation. Conversely, a high l value and a moderate m value suggest an Sₙ2 or addition-elimination mechanism, where the nucleophilic participation of the solvent is significant in the rate-determining step. nih.gov

Studies on the solvolysis of benzoyl chlorides have shown that the mechanism can shift from Sₙ2-like in nucleophilic solvents to Sₙ1-like in highly ionizing, non-nucleophilic solvents. rsc.org For substituted thiophenecarbonyl chlorides, similar behavior is expected. The presence of the methyl group (electron-donating) in this compound would likely stabilize a developing positive charge on the carbonyl carbon, potentially favoring a more Sₙ1-like character compared to the unsubstituted thiophene-3-carbonyl chloride.

| Mechanism | Expected m value | Expected l value | Transition State Characteristics |

| Sₙ1-like | High (close to 1.0) | Low | Significant charge separation, carbocation-like |

| Sₙ2/Addition-Elimination | Moderate | High | Nucleophilic participation of the solvent is important |

Derivatization and Analog Synthesis Utilizing 5 Methylthiophene 3 Carbonyl Chloride

Synthesis of Novel Thiophene-Based Heterocyclic Compounds

The acyl chloride moiety of 5-methylthiophene-3-carbonyl chloride is a powerful tool for acylation, making it a key reactant in the synthesis of larger, multi-cyclic heterocyclic systems. By reacting with molecules containing appropriately positioned nucleophilic groups, it can facilitate cyclization reactions to form fused-ring structures incorporating the thiophene (B33073) core.

The general strategy involves the reaction of the acyl chloride with a bifunctional nucleophile. The initial step is typically an acylation, forming an amide, ester, or similar linkage. A subsequent intramolecular cyclization step, often promoted by acid or base, then forms the new heterocyclic ring. Potential nucleophilic partners for constructing such systems are diverse, leading to a variety of novel molecular scaffolds. While specific examples for this compound are not extensively documented, the potential pathways are well-established in heterocyclic chemistry.

Table 1: Potential Heterocyclic Systems from this compound

| Nucleophilic Partner | Intermediate Functional Group | Resulting Fused Heterocyclic Core |

| 2-Amino-thiazole | Amide | Thieno[3,2-d]thiazolo[3,2-a]pyrimidinone |

| Hydrazine / Substituted Hydrazines | Hydrazide | Thieno[3,2-d]pyridazinone |

| Hydroxylamine | Hydroxamic Acid | Thieno[3,2-d]oxazinone |

| o-Amino-phenol | Amide | Thieno[3,2-b] organic-chemistry.orgbenzoxazepine |

Preparation of Complex Organic Molecules

As a reactive acylating agent, this compound is well-suited for introducing the 5-methylthenoyl group into organic molecules. This functionalization is fundamental in medicinal chemistry and materials science for building complex molecular architectures. Key reactions include amide bond formation, esterification, and Friedel-Crafts acylation.

Amide Bond Formation: The reaction of this compound with primary or secondary amines is a direct and efficient method for synthesizing the corresponding amides. youtube.comlibretexts.orghud.ac.uk This reaction, often performed in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl byproduct, is a cornerstone of peptide synthesis and the creation of many biologically active molecules. fishersci.itorganic-chemistry.org

Ester Synthesis: Similarly, the compound reacts readily with alcohols or phenols to yield esters. organic-chemistry.orgnih.gov This transformation can be catalyzed by a base and is used to modify the properties of molecules, for instance, by converting a carboxylic acid group in a complex molecule into its corresponding 5-methylthenoyl ester.

Friedel-Crafts Acylation: This powerful carbon-carbon bond-forming reaction allows for the acylation of electron-rich aromatic or heteroaromatic rings. organic-chemistry.org In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can generate a resonance-stabilized acylium ion. khanacademy.orgmasterorganicchemistry.com This electrophile is then attacked by an aromatic substrate (e.g., benzene (B151609), anisole) to produce a thiophenyl ketone, thereby linking the thiophene ring to another aromatic system. Intramolecular versions of this reaction are also valuable for synthesizing fused-ring ketones. masterorganicchemistry.com

Table 2: Key Synthetic Transformations of this compound

| Reaction Type | Reactant | Functional Group Formed | Significance |

| Amidation | Primary/Secondary Amine (R₂NH) | Amide (-CONR₂) | Core linkage in pharmaceuticals and polymers |

| Esterification | Alcohol/Phenol (R-OH) | Ester (-COOR) | Synthesis of prodrugs, flavor agents, plasticizers |

| Friedel-Crafts Acylation | Aromatic Compound (Ar-H) | Ketone (-CO-Ar) | C-C bond formation, synthesis of advanced intermediates |

Routes to Thiophene-Sulfonyl Chloride Derivatives

The conversion of a carbonyl chloride functional group directly into a sulfonyl chloride functional group is not a chemically feasible or standard synthetic operation. These two moieties represent different oxidation states of their respective central atoms (carbon and sulfur) and are synthesized through distinct chemical pathways. A carbonyl chloride is an activated derivative of a carboxylic acid, whereas a sulfonyl chloride is an activated derivative of a sulfonic acid.

The synthesis of a thiophene-sulfonyl chloride derivative typically proceeds via the chlorosulfonation of the thiophene ring itself, using an agent like chlorosulfonic acid (ClSO₃H). This is an electrophilic aromatic substitution reaction where a -SO₂Cl group is directly installed onto the aromatic ring. There are no established synthetic routes that would convert the -COCl group of this compound into a -SO₂Cl group while maintaining the thiophene core. Such a transformation would require a complex sequence of reduction, functional group interconversion, and oxidation that is not practically employed.

Potential for Thionation Reactions

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). This is most commonly achieved using reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These reagents are typically applied to relatively stable carbonyl compounds like ketones, esters, and particularly amides to produce the corresponding thioketones, thionoesters, and thioamides.

However, acyl chlorides are among the most reactive of the carboxylic acid derivatives. Due to this high reactivity, the direct thionation of this compound is highly improbable. The acyl chloride would likely undergo other reactions with the thionating agent or its intermediates, leading to a complex mixture of products rather than the desired thioacyl chloride. The high electrophilicity of the carbonyl carbon in an acyl chloride makes it susceptible to substitution by a wide range of nucleophiles, and this reactivity would likely interfere with a clean thionation process. researchgate.net Therefore, this pathway is not considered a viable synthetic application for this compound.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Methylthiophene-3-carbonyl chloride, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the thiophene (B33073) ring.

While specific experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on established principles and data from analogous thiophene derivatives.

In the proton NMR (¹H NMR) spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their chemical shifts indicate the electronic environment, and the splitting patterns reveal adjacent protons. For this compound, three distinct signals are expected.

The protons on the thiophene ring at positions 2 and 4 are expected to appear as distinct signals in the aromatic region of the spectrum. The methyl group protons will appear as a singlet in the upfield region. The predicted chemical shifts and multiplicities are detailed in the table below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 (Thiophene ring) | ~8.0 - 8.2 | Doublet (d) |

| H-4 (Thiophene ring) | ~7.3 - 7.5 | Doublet (d) |

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound is predicted to show six signals, corresponding to the five carbons of the methyl-thiophene ring and the carbonyl carbon.

The carbonyl carbon of the acid chloride is highly deshielded and will appear significantly downfield. The carbons of the thiophene ring will resonate in the aromatic region, with their specific shifts influenced by the electron-withdrawing carbonyl chloride group and the electron-donating methyl group. The methyl carbon will appear at the highest field. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyl) | ~160 - 165 |

| C-3 (Thiophene ring) | ~135 - 140 |

| C-5 (Thiophene ring) | ~145 - 150 |

| C-2 (Thiophene ring) | ~130 - 135 |

| C-4 (Thiophene ring) | ~125 - 130 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to be dominated by a very strong absorption band characteristic of the acid chloride carbonyl group.

Key expected absorption bands include:

C=O Stretch: A strong and sharp absorption is characteristic of the carbonyl group in an acyl chloride, typically appearing at a high frequency due to the electron-withdrawing effect of the chlorine atom.

Aromatic C-H Stretch: Absorption bands for C-H stretching on the thiophene ring are expected just above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions corresponding to the carbon-carbon double bond stretching within the thiophene ring.

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl group. libretexts.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1770 - 1810 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3050 - 3150 | Medium to Weak |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium to Weak |

| C-H (Aliphatic, -CH₃) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

The molecular weight of this compound is 160.62 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 160, along with an isotope peak (M+2) at m/z 162 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. The presence of sulfur would also contribute to the M+2 peak.

Common fragmentation pathways for acyl chlorides include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. Expected fragmentation patterns include:

Loss of a chlorine radical (-Cl): This would result in a prominent fragment ion [M-Cl]⁺ at m/z 125, corresponding to the 5-methyl-3-thenoyl cation.

Loss of carbon monoxide (-CO): The fragment at m/z 125 could further lose a molecule of carbon monoxide to yield the 5-methylthienyl cation at m/z 97.

Loss of the carbonyl chloride group (-COCl): This would also lead to the fragment at m/z 97.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Identity | Description |

|---|---|---|

| 160/162 | [C₆H₅ClOS]⁺ | Molecular Ion (M⁺, M+2) |

| 125 | [C₆H₅OS]⁺ | Loss of Cl radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated systems.

The structure of this compound contains a thiophene ring conjugated with a carbonyl group. This conjugation is expected to give rise to two main absorption bands:

An intense absorption band at a shorter wavelength (λ_max) corresponding to a π→π* electronic transition within the conjugated system.

A much weaker absorption band at a longer wavelength, resulting from the n→π* transition, which involves the non-bonding electrons on the carbonyl oxygen atom. The broad emission peaks that can arise are often assigned as π*-π transitions. researchgate.net

The exact position of these absorption maxima is dependent on the solvent used.

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

The study of Thiophene-3-carbonyl chloride revealed that it crystallizes in the orthorhombic space group Pbca. mdpi.com A key finding from this and related structures is the phenomenon of "ring flip disorder." mdpi.comresearchgate.net This disorder arises from the molecule adopting two different orientations within the crystal lattice, which are related by a 180° rotation about the C(3)–C=O bond. mdpi.com In the case of Thiophene-3-carbonyl chloride, the two forms exist with occupancies of 70% and 30%. researchgate.net

The presence of the 5-methyl group in this compound would break the symmetry that allows for simple ring-flip disorder, likely leading to a more ordered crystal packing arrangement. However, the fundamental conformational preferences and bond parameters are expected to be similar to the parent compound.

Table 5: Crystal and Structural Data for the Analogous Thiophene-3-carbonyl chloride mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₃ClOS |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.8926(10) |

| b (Å) | 14.4046(10) |

| c (Å) | 5.4564(3) |

| V (ų) | 1170.52(13) |

| Selected Bond Lengths (Å) | |

| C(3)–C(6) (Cring-C=O) | 1.460(3) |

| C(6)–O(6) (C=O) | 1.185(2) |

| C(6)–Cl(7) (C-Cl) | 1.793(2) |

| **Selected Bond Angles (°) ** | |

| C(4)–C(3)–C(6) | 120.9(2) |

| O(6)–C(6)–Cl(7) | 118.6(2) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction pathways. For 5-methylthiophene-3-carbonyl chloride, such calculations would provide insights into its reactivity towards nucleophiles and its behavior in various chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT studies on substituted thiophenes have successfully elucidated reaction mechanisms and electronic properties. nih.govnih.gov For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G, would be employed to model its reactions.

Investigations into the reactions of similar thiophene (B33073) compounds have utilized DFT to map out potential energy surfaces for various reaction pathways. researchgate.net For instance, in reactions involving nucleophilic attack at the carbonyl carbon, DFT can be used to calculate the activation energies for different competing mechanisms, such as addition-elimination pathways. The presence of the methyl group at the 5-position is expected to influence the electron density distribution in the thiophene ring, which in turn would affect the reactivity of the carbonyl chloride group. DFT calculations would quantify this electronic influence.

Molecular and Electronic Structure Analysis

The molecular and electronic structure of this compound dictates its physical and chemical properties. Computational analysis provides detailed information on bond lengths, bond angles, and electronic distribution.

The structure of the closely related thiophene-3-carbonyl chloride has been determined by X-ray crystallography, revealing a "ring flip disorder" where the molecule exhibits two forms differing by a 180° rotation about the C(3)–C=O bond. mdpi.com It is highly probable that this compound would exhibit a similar planarity and conformational behavior.

DFT calculations would provide optimized geometries, including key bond lengths and angles. For comparison, selected calculated bond lengths and angles for thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), a more complex thiophene derivative, are presented below to illustrate the type of data generated. researchgate.net

Illustrative Data Table: Calculated vs. Experimental Bond Lengths and Angles for a Substituted Thiophene Derivative researchgate.net

| Parameter | Calculated (Å or °) | Experimental (Å or °) |

|---|---|---|

| S1-C1 | 1.75 | 1.72 |

| S1-C4 | 1.75 | 1.72 |

| C1-C2 | 1.38 | 1.37 |

| C1-S1-C4 | 92.7 | 92.9 |

| S1-C1-C2 | 111.9 | 112.2 |

Electronic structure analysis would involve the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity. For many thiophene derivatives, the HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. nih.gov The methyl group in this compound, being an electron-donating group, would be expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap compared to the unsubstituted thiophene-3-carbonyl chloride, thereby increasing its reactivity.

Thermodynamic Studies and Stability Analyses

Thermodynamic studies, often performed using computational methods, provide data on the stability of a molecule and its various conformations. These calculations can predict properties such as the standard enthalpy of formation and Gibbs free energy.

For this compound, computational thermodynamics would be used to assess its relative stability compared to other isomers and to determine the most stable conformation. The planarity of the thiophene ring and the orientation of the carbonyl chloride group would be key factors in these analyses. DFT calculations can provide accurate thermodynamic data that complements experimental findings. For instance, the relative energies of different conformers of a 5-methyl thiophene acryloyl ethyl ester have been successfully calculated using DFT, demonstrating the utility of this approach in stability analysis.

Conceptual DFT Reactivity Descriptors

Key reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron.

Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global index that measures the stabilization in energy when the system acquires an additional electronic charge.

The values of these descriptors are calculated from the energies of the HOMO and LUMO. A higher electrophilicity index for this compound would indicate a greater susceptibility to nucleophilic attack, a characteristic reaction for acyl chlorides. The methyl group's electron-donating nature would likely modulate these descriptors compared to the unsubstituted analogue.

Illustrative Data Table: Conceptual DFT Reactivity Descriptors for Thiophene Derivatives (eV) researchgate.net

| Compound | EHOMO | ELUMO | Hardness (η) | Electrophilicity (ω) |

|---|---|---|---|---|

| Thiophene Derivative A | -6.5 | -1.2 | 2.65 | 2.88 |

| Thiophene Derivative B | -6.8 | -1.5 | 2.65 | 3.22 |

Note: The data in this table is illustrative and represents typical values for thiophene derivatives, not specifically for this compound.

These descriptors would be crucial in rationalizing the reactivity of this compound in various chemical environments and in designing new synthetic pathways involving this compound.

Advanced Research Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Architectures

The structural arrangement of 5-Methylthiophene-3-carbonyl chloride, featuring a reactive acyl chloride moiety attached to a methylated thiophene (B33073) ring, makes it a valuable precursor for the construction of diverse and complex molecular architectures. The thiophene ring itself is a well-known bioisostere for the benzene (B151609) ring and is a core component in many pharmaceuticals and materials. The methyl group at the 5-position can influence the electronic properties and steric hindrance of the molecule, offering a degree of control in synthetic transformations.

While specific, publicly documented examples of its use in the synthesis of highly complex, multi-ring systems are not extensively detailed in readily available literature, the fundamental reactivity of the molecule suggests its potential in several key areas. The acyl chloride function is a prime site for nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the straightforward introduction of the 5-methylthienoyl group into larger molecules.

Furthermore, the thiophene ring can participate in various coupling reactions, such as Suzuki, Stille, and Heck couplings, at its available positions (typically the 2- and 4-positions). This dual reactivity—at the acyl chloride and on the thiophene ring—positions this compound as a bifunctional building block. For instance, it could first undergo a reaction at the acyl chloride to form an amide or ketone, and the resulting thiophene-containing molecule could then be further elaborated through cross-coupling reactions to build more intricate structures, including fused thiophene systems and conjugated polymers.

Application in the Synthesis of Specific Compound Classes (e.g., Ketones, Amides)

The most direct and widely applicable use of this compound is in the synthesis of ketones and amides through acylation reactions. These reactions are fundamental in organic chemistry and provide reliable pathways to a vast array of chemical entities.

Synthesis of Ketones

The synthesis of ketones from this compound can be efficiently achieved through Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion, generated from the reaction of the acyl chloride with the catalyst, attacks the electron-rich aromatic ring to form a new carbon-carbon bond, yielding the corresponding aryl or heteroaryl ketone.

Another important method for ketone synthesis involves the reaction of this compound with organometallic reagents. Organocadmium and organocuprate (Gilman) reagents are particularly effective for this transformation as they are generally less reactive than Grignard or organolithium reagents and tend not to react further with the ketone product. This selectivity allows for the clean formation of the desired ketone.

Synthesis of Amides

The reaction of this compound with primary or secondary amines is a robust and straightforward method for the synthesis of amides. This nucleophilic acyl substitution reaction typically proceeds rapidly at or below room temperature. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the amide. This method is highly versatile and compatible with a wide range of amines, allowing for the synthesis of a diverse library of N-substituted 5-methylthiophene-3-carboxamides. These amide derivatives are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.

Future Research Directions

Exploration of Novel Catalytic Methods for Synthesis and Derivatization

The development of novel catalytic systems is a cornerstone of modern organic synthesis, offering pathways to improved efficiency, selectivity, and functional group tolerance. For 5-methylthiophene-3-carbonyl chloride, future research will likely focus on metal-catalyzed and metal-free approaches to both its primary synthesis and subsequent derivatization.

Metal-catalyzed reactions have proven transformative in the synthesis of complex thiophene (B33073) derivatives. nih.gov Transition metals such as copper, rhodium, and palladium are frequently employed to achieve high levels of regioselectivity and accommodate a wide array of functional groups. nih.govorganic-chemistry.org Future investigations could explore the use of tailored catalyst systems, such as bis(alkoxo)palladium complexes, for the direct C-H arylation of the thiophene ring, potentially offering more efficient routes to functionalized analogues. organic-chemistry.org Rhodium-catalyzed transannulation reactions, which proceed through a thiavinyl carbene intermediate, also present a promising avenue for creating highly substituted thiophenes from 1,2,3-thiadiazoles and alkynes. organic-chemistry.org

In parallel, the development of metal-free synthetic methodologies is gaining traction. nih.gov These approaches mitigate concerns about metal toxicity and can offer alternative selectivity. nih.gov Research into novel one-pot, metal-free procedures for constructing the thiophene ring from readily available starting materials is a key area of interest. bohrium.com For instance, the modification of substrates in Gewald-type reactions to produce 2-aminothiophenes represents a viable strategy that could be adapted for derivatives of this compound. bohrium.com

The table below summarizes potential catalytic approaches for future research.

| Catalytic Method | Potential Application | Key Advantages |

| Metal-Catalyzed | ||

| Copper-Mediated Annulation | Synthesis of cyanoalkyl-thiophene motifs. | High regioselectivity. bohrium.com |

| Rhodium-Catalyzed Cycloaddition | Generation of polysubstituted thiophenes. | Access to complex structures. organic-chemistry.org |

| Palladium-Catalyzed C-H Arylation | Direct functionalization of the thiophene core. | Atom economy and efficiency. organic-chemistry.org |

| Metal-Free | ||

| Modified Gewald-Type Reactions | Synthesis of aminothiophene derivatives. | Avoids metal contamination. bohrium.com |

| Base-Catalyzed Redox Condensation | Access to 2-amino-3-arylthiophenes. | Utilizes readily available starting materials. bohrium.com |

| Iodine-Promoted Heterocyclization | Construction of highly functionalized thiophenes. | Versatile and efficient. bohrium.com |

Development of Green Chemistry Approaches for Production and Transformations

The principles of green chemistry are increasingly integral to the development of chemical processes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on this compound will undoubtedly emphasize the incorporation of these principles into its production and subsequent chemical transformations.

A primary focus will be the replacement of hazardous solvents and reagents with more environmentally benign alternatives. nih.govrsc.org The use of ethanol (B145695) as a solvent, for instance, has been shown to be effective in the copper-mediated synthesis of halogenated thiophenes, offering a safer and more sustainable option compared to traditional halogenated solvents. nih.gov Similarly, the substitution of harsh cyclizing agents with safer, inexpensive, and readily available inorganic reagents is a key objective. nih.gov

Furthermore, the use of alternative reaction media, such as deep eutectic solvents, presents a green alternative to conventional ionic liquids and could be explored for the synthesis of thiophene derivatives. rsc.org The table below outlines several green chemistry strategies applicable to the synthesis of this compound.

| Green Chemistry Strategy | Example Application | Environmental Benefit |

| Alternative Solvents | ||

| Ethanol | Copper-mediated halocyclization. nih.gov | Reduced toxicity and environmental impact. nih.gov |

| Deep Eutectic Solvents | Synthesis of thiophene derivatives. rsc.org | A greener alternative to traditional ionic liquids. rsc.org |

| Solvent-Free Reactions | ||

| Multicomponent Reactions | One-pot synthesis of substituted thiophenes. nih.gov | Waste reduction and increased efficiency. nih.gov |

| Microwave Irradiation | Synthesis of heterocyclic compounds. nih.govresearchgate.net | Energy efficiency and reduced reaction times. nih.gov |

| Mechanochemistry | Grinding techniques for solid-phase reactions. nih.govresearchgate.net | Minimizes solvent use and energy consumption. nih.gov |

| Safer Reagents | ||

| Sodium Halides | Source of electrophilic halogens. nih.gov | Inexpensive, readily available, and less hazardous. nih.gov |

| Elemental Sulfur | Used in Gewald aminothiophene synthesis. pharmaguideline.com | A readily available and relatively safe sulfur source. |

Computational Design of Novel Reactions and Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the properties of novel compounds. Future research on this compound can leverage these in silico methods to accelerate the discovery and optimization of new synthetic routes and derivatives.

DFT calculations can provide valuable insights into the transition states and intermediates of complex reactions, helping to rationalize experimental observations and guide the design of more efficient synthetic protocols. nih.gov For example, computational studies have been used to investigate the reaction mechanism of 3-amidothiophene with various carbonyl compounds, revealing the importance of dehydration conditions for the reaction to proceed. nih.gov Similarly, the reactivity of different ligands in migratory insertion reactions involving thiocarbonyls has been analyzed using DFT, with the calculated energy barriers showing good agreement with experimental results. acs.org

By modeling the electronic and steric properties of this compound and its potential reaction partners, researchers can predict the feasibility of new transformations and design novel derivatives with desired functionalities. This computational pre-screening can save significant time and resources by prioritizing the most promising synthetic targets for experimental validation.

The following table highlights key areas where computational design can impact future research.

| Computational Approach | Application in Research | Potential Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. nih.govacs.org | Optimization of reaction conditions and improved yields. |

| Prediction of transition state energies. nih.gov | Rational design of catalysts and reagents. | |

| Analysis of electronic and steric effects. acs.org | Design of novel derivatives with specific properties. | |

| Molecular Modeling | In silico screening of potential derivatives. | Prioritization of synthetic targets. |

| Prediction of physicochemical properties. | Accelerated discovery of new materials and bioactive compounds. |

Expansion of Synthetic Utility in Advanced Organic Synthesis

Thiophene derivatives are valuable building blocks in various fields, including materials science and medicinal chemistry. bohrium.com A key area for future research is the expansion of the synthetic utility of this compound in the construction of complex and functionally diverse molecules.

Its acyl chloride functionality makes it a versatile precursor for a wide range of transformations, including the synthesis of amides, esters, and ketones. These derivatives can serve as key intermediates in the synthesis of larger, more complex molecular architectures. For example, halogenated 2-thiophenecarboxylic acid derivatives have been utilized as building blocks for a new class of insecticides. beilstein-journals.org

Future work could focus on incorporating the 5-methylthiophene-3-carbonyl moiety into novel scaffolds with potential applications in pharmaceuticals, agrochemicals, and organic electronics. The development of efficient, one-pot procedures that combine the derivatization of the acyl chloride with further functionalization of the thiophene ring would be particularly valuable.

The table below outlines potential areas for expanding the synthetic utility of this compound.

| Application Area | Synthetic Transformation | Potential End-Product |

| Agrochemicals | Synthesis of novel amides and esters. | New classes of insecticides, herbicides, or fungicides. beilstein-journals.org |

| Pharmaceuticals | Incorporation into heterocyclic scaffolds. | Bioactive molecules with potential therapeutic applications. |

| Materials Science | Polymerization of functionalized monomers. | Organic polymers with tailored electronic or optical properties. |

| Complex Molecule Synthesis | Use as a key building block in multi-step synthesis. | Natural product analogues and other complex organic molecules. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。